2-Phenoxyethanesulfonate

説明

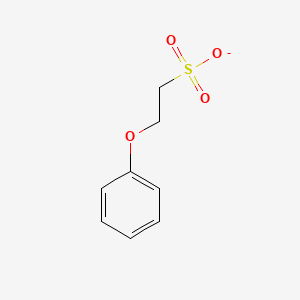

Structure

2D Structure

3D Structure

特性

分子式 |

C8H9O4S- |

|---|---|

分子量 |

201.22 g/mol |

IUPAC名 |

2-phenoxyethanesulfonate |

InChI |

InChI=1S/C8H10O4S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1 |

InChIキー |

YHGJKTAYRJFQRB-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)[O-] |

製品の起源 |

United States |

Advanced Sample Preparation Techniques:

The primary goal of sample preparation is to remove interfering components from the sample matrix while efficiently extracting the analyte of interest. chromatographyonline.com Several techniques can be applied for the analysis of 2-Phenoxyethanesulfonate:

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By selecting an appropriate sorbent material, it is possible to selectively retain this compound while washing away interfering matrix components. The choice of sorbent and elution solvents is critical for achieving high recovery of the analyte and efficient removal of interferences.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. This can be an effective method for isolating this compound from aqueous matrices. Optimization of solvent choice and pH can enhance the selectivity of the extraction.

Protein Precipitation: For biological samples such as plasma, protein precipitation is a common first step to remove the bulk of proteinaceous material, which is a major source of matrix effects in LC-MS analysis. nih.gov

Dilution: A straightforward approach to reduce the concentration of interfering substances is to simply dilute the sample. chromatographyonline.com However, this may compromise the sensitivity of the method if the concentration of this compound is already low.

Chromatographic Separation Optimization:

Optimizing the chromatographic conditions can help to separate 2-Phenoxyethanesulfonate from co-eluting matrix components. This can be achieved by:

Modifying the Mobile Phase: Adjusting the composition and gradient of the mobile phase can alter the retention times of both the analyte and interfering compounds, potentially resolving them.

Changing the Stationary Phase: Utilizing a different type of chromatographic column with a different stationary phase can provide alternative selectivity and improve separation.

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex matrices, 2D-LC offers significantly higher resolving power by subjecting the sample to two independent separation steps. chromatographyonline.com

Detection and Calibration Strategies:

Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through sample preparation or chromatography, matrix-matched calibration standards are often used. ms-editions.cl These are prepared by spiking a blank matrix (a sample of the same type that is free of the analyte) with known concentrations of 2-Phenoxyethanesulfonate. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects. ms-editions.cl

Standard Addition Method: When a suitable blank matrix is not available, the standard addition method can be employed. chromatographyonline.com This involves adding known amounts of a standard solution of this compound to aliquots of the sample itself. By plotting the analytical response against the added concentration, the original concentration of the analyte in the sample can be determined. chromatographyonline.com

Use of Isotope-Labeled Internal Standards: The most robust method for correcting for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound. cdc.gov This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as ¹³C or D. Because the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. cdc.gov

The selection of the most appropriate strategy or combination of strategies for mitigating matrix effects depends on the specific characteristics of the sample matrix, the required sensitivity of the method, and the available instrumentation. A thorough validation of the analytical method is essential to demonstrate that matrix effects have been effectively addressed. demarcheiso17025.com

Data Tables

Below are interactive data tables summarizing potential matrix effects and mitigation strategies, as well as hypothetical results from a matrix effect study for this compound.

Table 1: Potential Matrix Effects and Mitigation Strategies for this compound Analysis

| Sample Matrix | Potential Interfering Components | Potential Matrix Effect | Recommended Mitigation Strategies |

| Wastewater | Dissolved organic matter, humic acids, other industrial pollutants | Ion suppression in LC-MS/MS | Solid-Phase Extraction (SPE), Two-Dimensional Liquid Chromatography (2D-LC), Matrix-Matched Calibration |

| Surface Water | Natural organic matter, algae, inorganic salts | Signal enhancement or suppression | Dilution, Solid-Phase Extraction (SPE), Use of Isotope-Labeled Internal Standard |

| Soil/Sediment | Humic and fulvic acids, lipids, co-extracted minerals | Ion suppression, analyte adsorption | Pressurized Liquid Extraction (PLE) followed by SPE, Gel Permeation Chromatography (GPC) cleanup, Standard Addition Method |

| Blood Plasma | Proteins, phospholipids, salts, metabolites | Strong ion suppression, protein binding | Protein Precipitation, Solid-Phase Extraction (SPE), Use of Isotope-Labeled Internal Standard |

| Urine | Urea, creatinine, inorganic salts, various metabolites | Variable ion suppression/enhancement | Dilute-and-shoot, Solid-Phase Extraction (SPE), Matrix-Matched Calibration |

Table 2: Hypothetical Results of a Matrix Effect Study for this compound in Wastewater using LC-MS/MS

Matrix Effect (%) is calculated as: [(Response in post-extraction spike / Response in neat solution) - 1] x 100

| Sample ID | Analyte Concentration (spiked) | Response in Neat Solution (cps) | Response in Post-Extraction Spike (cps) | Matrix Effect (%) |

| WW-01 | 10 ng/mL | 55,234 | 38,112 | -31.0% |

| WW-02 | 10 ng/mL | 55,234 | 41,987 | -24.0% |

| WW-03 | 10 ng/mL | 55,234 | 35,902 | -35.0% |

| WW-04 | 10 ng/mL | 55,234 | 45,844 | -17.0% |

| WW-05 | 10 ng/mL | 55,234 | 39,216 | -29.0% |

Computational and Theoretical Chemistry Studies on 2 Phenoxyethanesulfonate

Quantum Chemical Calculations of 2-Phenoxyethanesulfonate Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may have significant contributions from the sulfonate group and the aromatic ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's chemical behavior.

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Formula | Significance | Illustrative Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.5 - 5.5 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.0 - 7.0 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 - 2.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 3.75 - 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.25 - 2.75 eV |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity | 0.18 - 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons | 1.5 - 2.5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic sulfonate compounds based on DFT calculations. Specific values for this compound would require dedicated quantum chemical computations.

Conformation, Tautomerism, and Isomerism Investigations

The flexibility of the ether linkage and the ethyl chain in this compound allows for multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. This involves rotating the dihedral angles around the C-O and C-C single bonds and calculating the energy of each resulting geometry. The most stable conformation is the one with the lowest energy. For this compound, the orientation of the phenoxy group relative to the ethanesulfonate (B1225610) chain is a key conformational feature.

Tautomerism is not a significant consideration for this compound in its anionic form. However, in its protonated acid form (2-phenoxyethanesulfonic acid), theoretical calculations could explore the relative energies of different tautomers, although the sulfonic acid form is overwhelmingly stable.

Isomerism can also be investigated computationally. For example, the relative stabilities of positional isomers, such as 3-phenoxyethanesulfonate or 4-phenoxyethanesulfonate, could be compared by calculating their ground-state energies.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis, Mass Spectrometry Fragmentation)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the stretching of the S=O, C-O, and aromatic C-H bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, these transitions are likely to be π → π* transitions within the aromatic ring.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to propose and evaluate the energies of different fragmentation pathways. This can help in interpreting the observed fragmentation patterns in an experimental mass spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Assignment |

| ¹H NMR | Chemical Shift (δ) | 6.9 - 7.4 ppm | Aromatic protons |

| 4.2 - 4.5 ppm | -O-CH₂- | ||

| 3.3 - 3.6 ppm | -CH₂-SO₃⁻ | ||

| ¹³C NMR | Chemical Shift (δ) | 155 - 160 ppm | C-O (aromatic) |

| 115 - 130 ppm | Aromatic carbons | ||

| 65 - 70 ppm | -O-CH₂- | ||

| 50 - 55 ppm | -CH₂-SO₃⁻ | ||

| IR | Wavenumber (cm⁻¹) | 1250 - 1270 cm⁻¹ | Aryl-O stretch |

| 1180 - 1220 cm⁻¹ | Asymmetric SO₂ stretch | ||

| 1030 - 1070 cm⁻¹ | Symmetric SO₂ stretch | ||

| UV-Vis | λmax | ~270 nm | π → π* transition |

Note: These are illustrative values based on typical data for phenoxy and ethanesulfonate moieties. Actual experimental values may vary.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. In MD, the classical equations of motion are solved for a system of atoms and molecules, providing insights into dynamic processes.

Solvation Dynamics in Diverse Solvent Environments

MD simulations can be used to study how this compound behaves in different solvents, such as water or organic solvents. By simulating the molecule in a box of solvent molecules, one can observe the formation of solvation shells and analyze the specific interactions, such as hydrogen bonding between the sulfonate group and water molecules. The calculation of the radial distribution function (RDF) can provide quantitative information about the structure of the solvent around different parts of the solute. Furthermore, the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent, can be calculated using methods like thermodynamic integration or free energy perturbation.

Adsorption, Interfacial Interactions, and Self-Assembly Modeling

As an amphiphilic molecule with a hydrophobic phenoxy group and a hydrophilic sulfonate group, this compound is expected to exhibit interesting interfacial behavior. MD simulations can model its adsorption at interfaces, such as an air-water or oil-water interface. These simulations can reveal the preferred orientation of the molecule at the interface and the energetics of the adsorption process.

At higher concentrations, surfactant-like molecules can form aggregates such as micelles. MD simulations can be employed to study the self-assembly of this compound molecules in solution. These simulations can predict the critical micelle concentration (CMC) and provide detailed structural information about the resulting aggregates.

Reaction Pathway Elucidation and Mechanistic Modeling of this compound Transformations

Mechanistic modeling and the elucidation of reaction pathways are powerful computational tools used to understand how chemical transformations occur. youtube.comyoutube.com These methods can map the energetic landscape of a reaction, identifying intermediates and the transition states that connect them. pcbiochemres.com Techniques like Density Functional Theory (DFT) are often employed to calculate the electronic structure and energies of molecules along a proposed reaction coordinate. pcbiochemres.come3s-conferences.org However, a specific application of these methods to the transformations of this compound has not been documented in the reviewed literature.

Transition State Search and Energy Profile Calculations for Synthetic Routes

The synthesis of a chemical compound can often proceed through multiple potential routes. Computational chemistry provides methods to explore these possibilities theoretically. A transition state search is a computational procedure to locate the highest energy point along the lowest energy path between a reactant and a product—the transition state. youtube.comarxiv.org The energy of this state is critical for calculating the activation energy of a reaction, which determines its rate. youtube.comnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. mdpi.com This profile offers fundamental insights into the feasibility and kinetics of a synthetic route. youtube.com

Despite the utility of these methods, no studies detailing transition state searches or energy profile calculations specifically for the synthesis of this compound were identified. Such studies would theoretically involve modeling the approach of reactants, such as a phenoxide ion and a suitable sulfonating agent, and calculating the energy changes as they progress to the final product structure.

Catalytic Mechanism Modeling Involving this compound as Substrate or Intermediate

Computational modeling is frequently used to understand how catalysts function and interact with substrates. youtube.com When a molecule like this compound acts as a substrate or an intermediate in a catalyzed reaction, models can be built to simulate its interaction with the catalyst's active site. These models can reveal the step-by-step mechanism of the catalytic cycle, including substrate binding, chemical transformation, and product release. youtube.com For instance, if this compound were to be degraded by an enzyme, computational models could help visualize how the enzyme's amino acid residues facilitate the breaking of the ether or carbon-sulfur bonds. No literature detailing such catalytic mechanism modeling for this compound could be located.

Advanced Analytical Methodologies for 2 Phenoxyethanesulfonate Detection and Quantification

Chromatographic Separation Techniques for 2-Phenoxyethanesulfonate Analysis

Chromatographic techniques are fundamental for separating this compound from complex sample matrices prior to its detection and quantification. The choice of method depends on the analyte's properties, the required sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, RI, CAD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. americanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. The separation of this compound is achieved based on its partitioning between the two phases.

UV-Vis Detection: Due to the presence of the phenoxy group, this compound possesses a strong chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector can be used for both detection and quantification. oatext.comoatext.com The maximum absorption wavelength (λmax) for the phenoxy group allows for selective detection. HPLC methods with UV detection have been successfully developed for related aromatic sulfonates and phenoxy compounds. oatext.comethernet.edu.etdiva-portal.org

Refractive Index (RI) Detection: An RI detector can be used as a universal detector if the concentration of this compound is high enough. However, it is generally less sensitive than UV-Vis detection and is susceptible to baseline drift with gradient elution, making it less ideal for trace analysis.

Charged Aerosol Detection (CAD): CAD is another universal detection method that offers better sensitivity and is compatible with gradient elution, unlike RI detection. americanpharmaceuticalreview.com It is particularly useful for analytes that lack a UV chromophore. For this compound, while UV detection is suitable, CAD provides an alternative or complementary detection method, especially in multi-analyte systems where co-eluting compounds may not have UV activity. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Parameters for Aromatic Sulfonate Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase columns suitable for separating moderately polar aromatic compounds. pnrjournal.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with an acid modifier like formic acid or a buffer). pnrjournal.com | Gradient elution is typically required to separate the analyte from matrix components and achieve good peak shape. pnrjournal.com |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. |

| Detector | UV-Vis (DAD) at ~220-270 nm | The phenoxy group provides strong UV absorbance for sensitive detection. oatext.comoatext.com |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. pnrjournal.com |

Ion Chromatography (IC) for Sulfonate Quantification in Complex Matrices

Ion Chromatography (IC) is the method of choice for the determination of ionic species. google.com For this compound, which exists as an anion in solution, IC provides a powerful tool for quantification, especially in aqueous and complex matrices where other components might interfere with RP-HPLC analysis. google.comijpsr.com

The technique relies on the separation of ions on an ion-exchange column followed by detection. epa.gov For anions like this compound, an anion-exchange column is used. google.com Suppressed conductivity detection is the most common detection method. ijpsr.comnih.gov A suppressor device chemically reduces the conductivity of the eluent while converting the analyte ions into their more conductive acid form, thereby enhancing the signal-to-noise ratio and enabling low-level detection. epa.govthermofisher.com IC methods have been developed for a wide range of sulfonic acids and have been applied to various sample types, including pharmaceutical ingredients and environmental water samples. ijpsr.comnih.gov

Table 2: Typical Ion Chromatography System Configuration for Sulfonate Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Guard Column | Anion-exchange type (e.g., Metrosep A Supp) | Protects the analytical column from contamination. ijpsr.com |

| Analytical Column | High-capacity anion-exchange column | Separates the target sulfonate anion from other inorganic and organic anions in the sample. ijpsr.comepa.gov |

| Eluent | Aqueous sodium carbonate/sodium bicarbonate or sodium hydroxide (B78521) solution | The eluent ions compete with analyte ions for the exchange sites on the column, facilitating separation. epa.gov |

| Detection | Suppressed Conductivity | Provides high sensitivity and selectivity for ionic analytes. ijpsr.comnih.gov |

| Sample Preparation | Dilution with deionized water; filtration (0.45 µm) | Minimizes matrix effects and protects the chromatographic system. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its salt nature and consequently low volatility and thermal instability. chromatographyonline.com Therefore, a derivatization step is required to convert the non-volatile sulfonate into a stable and volatile derivative suitable for GC analysis. researchgate.netjfda-online.com This approach is particularly valuable for trace analysis where high sensitivity is required. researchgate.net

The derivatization process typically involves converting the sulfonic acid or sulfonate salt into an ester or another less polar, more volatile compound. jfda-online.com For example, reaction with alkylating agents can form methyl or ethyl esters. Another approach involves reacting the sulfonate with reagents like pentafluorothiophenol (B1630374) to create a stable, volatile derivative that can be analyzed by headspace GC-MS. chromatographyonline.com The choice of derivatization reagent depends on the analyte and the desired detector. For instance, introducing fluorine atoms via derivatization can significantly enhance the response of an Electron Capture Detector (ECD). jfda-online.com Following derivatization, the analysis is typically performed using GC coupled with a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (MS). researchgate.netiosrjournals.org

Table 3: Derivatization Strategies for GC Analysis of Sulfonates

| Derivatization Type | Reagent Example | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Alkylation (Esterification) | Diazomethane or Trimethylsilyldiazomethane | Methyl Ester | Creates volatile derivatives suitable for GC-FID or GC-MS analysis. |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | Produces a derivative with high electron-capturing ability, ideal for sensitive GC-ECD detection. jfda-online.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS Derivative | Forms stable and volatile derivatives suitable for GC-MS. sigmaaldrich.com |

| In-situ Derivatization | Pentafluorothiophenol | Pentafluorothiophenol derivative | Allows for analysis by headspace GC-MS, minimizing matrix interference. chromatographyonline.com |

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. While chromatographic methods separate the compound, spectroscopic techniques provide detailed information about its molecular structure, mass, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the absolute structural elucidation of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule. ethernet.edu.et

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenoxy group and the aliphatic protons of the ethanesulfonate (B1225610) chain. The chemical shifts (δ), integration (number of protons), and splitting patterns (J-coupling) allow for the assignment of each proton. ubc.ca For example, the protons on the carbon adjacent to the oxygen (O-CH₂) would appear at a different chemical shift than the protons on the carbon adjacent to the sulfonate group (CH₂-SO₃).

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Unique signals would be observed for the aromatic carbons (with different shifts for the substituted and unsubstituted positions) and the two distinct aliphatic carbons of the ethyl chain. acs.org

2D NMR: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between protons and carbons, confirming the complete structure of this compound. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J) | Comment |

|---|---|---|---|---|

| C₆H₅- | ¹H | ~6.9 - 7.4 | Multiplets (m) | Typical region for aromatic protons. |

| -O-CH₂- | ¹H | ~4.2 - 4.5 | Triplet (t) | Deshielded by the adjacent oxygen atom; coupled to CH₂-SO₃. |

| -CH₂-SO₃⁻ | ¹H | ~3.2 - 3.5 | Triplet (t) | Deshielded by the sulfonate group; coupled to O-CH₂. |

| C₆H₅- (C-O) | ¹³C | ~155 - 160 | - | Quaternary carbon attached to oxygen. |

| C₆H₅- (ortho, para) | ¹³C | ~115 - 130 | - | Aromatic carbons. |

| C₆H₅- (meta) | ¹³C | ~120 - 135 | - | Aromatic carbons. |

| -O-CH₂- | ¹³C | ~65 - 70 | - | Aliphatic carbon deshielded by oxygen. |

| -CH₂-SO₃⁻ | ¹³C | ~50 - 55 | - | Aliphatic carbon deshielded by the sulfonate group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and structure of this compound. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its unique elemental formula (e.g., C₈H₉O₄S⁻ for the deprotonated molecule). nih.gov

Accurate Mass Measurement: Using techniques like Electrospray Ionization (ESI) in negative mode, this compound can be readily ionized to form the [M-H]⁻ ion. An HRMS analyzer, such as an Orbitrap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can measure the mass-to-charge ratio (m/z) of this ion with high precision (typically < 5 ppm error), confirming its elemental composition. nih.govresearchgate.net

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS or MS²) provides structural information by inducing fragmentation of the isolated parent ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure. For aromatic sulfonates, characteristic fragmentation pathways include the neutral loss of SO₂ (63.96 Da) or the generation of an SO₃⁻˙ radical ion (m/z 79.96). nih.govaaqr.org Analyzing the fragmentation pattern of this compound can confirm the presence of both the phenoxyethyl moiety and the sulfonate group. researchgate.net

Table 5: Predicted HRMS and MS/MS Fragmentation Data for this compound Anion

| Ion | Formula | Predicted Accurate Mass (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | C₈H₉O₄S⁻ | 201.0227 | Deprotonated parent molecule (molecular ion). |

| [M-H-SO₂]⁻ | C₈H₉O₂⁻ | 137.0608 | Fragment from neutral loss of sulfur dioxide. aaqr.org |

| [M-H-SO₃]⁻ | C₈H₉O⁻ | 121.0660 | Fragment from neutral loss of sulfur trioxide. |

| [C₆H₅O]⁻ | C₆H₅O⁻ | 93.0346 | Phenoxide ion, a characteristic fragment indicating the phenoxy group. |

| [SO₃]⁻˙ | SO₃⁻˙ | 79.9574 | Sulfite radical anion, a characteristic fragment for sulfonates. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and elucidate the molecular structure of compounds by analyzing their vibrational modes. researchgate.netumich.edu For this compound, these techniques provide a characteristic "vibrational fingerprint" derived from its distinct structural components: a phenyl ring, an ether linkage, an ethyl chain, and a sulfonate group.

In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to its natural vibrational frequencies, causing a change in the dipole moment. umich.edu The resulting IR spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). Key functional groups within this compound produce characteristic absorption bands. The sulfonate group (R-SO₃⁻) is particularly prominent, exhibiting strong and distinct stretching vibrations for the S=O and S-O bonds. thermofisher.cn Asymmetric and symmetric stretching of the S=O bonds typically appear in the ranges of 1370-1335 cm⁻¹ and 1195-1155 cm⁻¹, respectively. thermofisher.cnnih.gov The spectrum also reveals absorptions corresponding to the alkyl aryl ether moiety. The C-O-C stretching vibrations are expected to produce strong bands, typically with the aryl-O stretch appearing around 1275-1200 cm⁻¹ and the alkyl-O stretch around 1075-1020 cm⁻¹. nih.gov Furthermore, the presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. umich.edu While IR spectroscopy is sensitive to polar bonds like C-O and S=O, Raman spectroscopy is often more effective for identifying non-polar, symmetric bonds and aromatic structures. For this compound, the symmetric vibrations of the benzene ring are expected to produce strong Raman signals. The sulfonate group also gives rise to characteristic Raman bands; symmetric and asymmetric stretching modes of sulfonate ions have been observed around 1070 cm⁻¹ and 1137 cm⁻¹, respectively. researchgate.net Since water is a weak Raman scatterer, this technique is particularly advantageous for analyzing aqueous samples without significant interference. researchgate.net

Together, IR and Raman spectra provide a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification and structural confirmation.

Table 1: Predicted Characteristic Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|---|

| Sulfonate (R-SO₃⁻) | S=O Asymmetric Stretch | 1370–1335 thermofisher.cnnih.gov | ~1137 researchgate.net | Strong / Medium |

| S=O Symmetric Stretch | 1195–1155 nih.gov | ~1070 researchgate.net | Strong / Strong | |

| S-O Stretch | 1000–750 thermofisher.cn | Variable | Strong / Medium | |

| Aromatic Ether (Ar-O-R) | Ar-O-C Asymmetric Stretch | 1275–1200 nih.gov | Variable | Strong / Medium-Weak |

| C-O-Ar Symmetric Stretch | 1075–1020 nih.gov | Variable | Medium / Strong | |

| Benzene Ring | Aromatic C-H Stretch | 3100–3010 nih.gov | 3100–3050 | Medium-Weak / Strong |

| Aromatic C=C Stretch | 1600–1450 nih.gov | 1600–1580 (ring breathing) | Medium-Strong / Strong | |

| Alkyl Chain | C-H Stretch | 2960–2850 | 2960-2850 | Medium / Medium |

UV-Vis Spectroscopy for Electronic Transitions and Molar Absorptivity Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. phenomenex.com This technique is primarily used for the quantitative analysis of aromatic and conjugated systems. The structure of this compound contains a benzene ring, which is a strong chromophore—the part of the molecule responsible for absorbing UV light.

The UV spectrum of benzene itself shows intense absorption bands around 180 nm and 200 nm, and a weaker, structured band near 260 nm, all arising from π → π* electronic transitions within the aromatic system. tru.ca When substituents are added to the benzene ring, they can shift the position and intensity of these absorption maxima (λmax). The phenoxy group (-O-Ar) and the ethanesulfonate group (-CH₂CH₂SO₃⁻) attached to the benzene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated π-system and the electronic effects of the substituents. The oxygen atom of the ether linkage, with its lone pair of electrons, can participate in resonance with the aromatic ring, further influencing the energy of the electronic transitions.

The intensity of light absorption is quantified by the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, l is the path length, and ε is the molar absorptivity (or molar extinction coefficient). wikipedia.org Molar absorptivity is an intrinsic property of a compound at a specific wavelength and is a measure of how strongly it absorbs light. youtube.com A high molar absorptivity value indicates a high probability of that electronic transition, allowing for the detection of the compound at low concentrations. wikipedia.org For quantitative analysis of this compound, a calibration curve would be constructed by plotting the absorbance at its λmax against a series of known concentrations. While specific experimental values for the λmax and molar absorptivity of this compound are not readily found in general literature, they can be determined empirically by scanning a solution of the pure compound in a suitable solvent (e.g., water or methanol) with a UV-Vis spectrophotometer. capes.gov.brmdpi.com

Electrochemical and Other Advanced Detection Techniques for this compound

Voltammetric Methods for Redox Characterization and Trace Detection

Voltammetric methods are a class of electrochemical techniques that measure the current response of an electroactive species to an applied potential. These methods are highly sensitive and can be used for both the qualitative characterization and quantitative determination of compounds that can be oxidized or reduced. mdpi.com While this compound does not possess easily oxidizable or reducible groups like quinones, its aromatic ring system can undergo electrochemical reactions at a suitable electrode surface under specific conditions.

The redox characterization of aromatic sulfonates has been investigated using techniques such as cyclic voltammetry (CV). researchgate.netjmaterenvironsci.com For many aromatic sulfonates, the electrode process is found to be irreversible, meaning the oxidized or reduced species does not readily revert to its original state. jmaterenvironsci.com A CV experiment for this compound would involve scanning the potential at a working electrode (e.g., glassy carbon or a modified electrode) and observing the potential at which oxidation or reduction occurs. This provides information on the compound's redox stability and electron transfer kinetics.

For trace detection, techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) offer enhanced sensitivity compared to CV by minimizing the contribution of background (capacitive) current. researchgate.netresearchgate.net Research on related compounds like sodium anthraquinone-2-sulfonate has demonstrated that DPV can achieve detection limits in the micromolar (μM) range. researchgate.net The development of a voltammetric method for this compound would involve optimizing parameters such as the supporting electrolyte, pH, and the specific voltammetric waveform (pulse amplitude, scan rate). researchgate.netresearchgate.net The use of chemically modified electrodes, for instance with surfactants or carbon nanotubes, can further enhance the sensitivity and selectivity of the determination by promoting the accumulation of the analyte at the electrode surface or by catalyzing the electrochemical reaction. jmaterenvironsci.com

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their differential migration speeds in an electric field. researchgate.net As an anionic compound that is fully ionized over a wide pH range, this compound is an ideal candidate for analysis by CE, particularly in the capillary zone electrophoresis (CZE) mode. nih.govfrontiersin.org

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), such as a sodium borate (B1201080) buffer. nih.govfrontiersin.org When a high voltage is applied, a bulk flow of fluid, known as the electroosmotic flow (EOF), is typically generated towards the cathode. Anionic species like this compound are attracted to the anode but are carried by the stronger EOF towards the detector, separating from other anions based on their charge-to-size ratio. This technique offers very high separation efficiency, leading to sharp, well-resolved peaks and short analysis times. researchgate.net

CE methods have been successfully developed for the analysis of various aromatic sulfonates in environmental water samples. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. nih.gov A primary limitation of CE is its relatively low concentration sensitivity due to the small injection volumes (nanoliter range). nih.govfrontiersin.org To overcome this, on-line preconcentration techniques can be employed. Coupling solid-phase extraction directly with CE (in-line SPE-CE) can increase the amount of sample introduced into the capillary, significantly lowering the limits of detection into the low microgram-per-liter (µg/L) or nanomolar (nM) range, making the method suitable for trace environmental analysis. nih.govnih.gov

Sample Preparation Strategies for this compound Analysis in Diverse Matrices

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Effective sample preparation is crucial for the accurate quantification of this compound in complex matrices like environmental water or soil, as it serves to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for extracting aromatic sulfonates from aqueous samples. nih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte partitions from the liquid sample (the mobile phase) and is retained on the sorbent. thermofisher.cn After washing away interferences, the analyte is eluted with a small volume of an appropriate solvent. For aromatic sulfonates, which are relatively polar, polymeric sorbents are often preferred over silica-based ones. Polystyrene-divinylbenzene (PS-DVB) based materials (such as LiChrolut EN and Isolute ENV+) and poly(divinylbenzene-co-N-vinylpyrrolidone) copolymers (like Oasis HLB) have been successfully used for the extraction of these compounds. nih.gov Optimization of SPE involves several key parameters:

Sorbent Selection: The choice of sorbent is critical. PS-DVB resins are effective for retaining aromatic compounds via π-π and hydrophobic interactions. nih.gov

Sample pH: Adjusting the sample pH can influence the charge of the analyte and interferences, affecting their retention on the sorbent.

Elution Solvent: The choice of elution solvent is optimized to ensure complete recovery of the analyte from the sorbent. Methanol is a common and effective eluent for aromatic sulfonates from polymeric phases. capes.gov.br

Sample Volume: Using a large sample volume (e.g., 200 mL or more) allows for significant preconcentration, enabling the detection of trace levels of the analyte. nih.gov

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org The analyte is transferred from the initial solvent into the extraction solvent where it is more soluble. For a compound like this compound, which is a salt and thus highly water-soluble, direct LLE into a non-polar organic solvent is generally inefficient. However, the principles of LLE can be applied through ion-pair extraction. In this modification, an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is added to the aqueous sample. This reagent forms a neutral, hydrophobic ion pair with the anionic sulfonate, which can then be efficiently extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. The optimization of LLE involves selecting an appropriate organic solvent, adjusting the pH of the aqueous phase, and choosing a suitable ion-pairing reagent to maximize the distribution coefficient of the analyte into the organic phase. wikipedia.org

Table 2: Summary of Extraction Strategy Parameters for Aromatic Sulfonates

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between solid sorbent and liquid sample | Partitioning between two immiscible liquid phases phenomenex.comwikipedia.org |

| Typical Sorbents/Solvents | Polymeric resins (e.g., PS-DVB, Oasis HLB) nih.gov | Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) with an ion-pairing agent wikipedia.org |

| Key Optimization Steps | Sorbent type, elution solvent, sample pH & volume nih.govcapes.gov.br | Solvent choice, pH, ion-pair reagent concentration, phase ratio wikipedia.org |

| Advantages | High preconcentration factors, automation potential, lower solvent use | High capacity, simple equipment |

| Common Application | Trace analysis in aqueous samples (e.g., river water) nih.govacs.org | Isolation from complex matrices, often after a chemical reaction wikipedia.org |

Matrix Effects and Interference Mitigation in Complex Environmental and Biological Samples

The accurate detection and quantification of this compound in complex environmental and biological matrices are significantly challenged by the presence of co-extracting, interfering compounds. These matrix components can alter the analytical signal of the target analyte, a phenomenon known as the matrix effect, leading to either signal suppression or enhancement. numberanalytics.comnih.gov This can compromise the precision and accuracy of the analytical method, ultimately affecting the reliability of the obtained results. nih.gov Consequently, understanding and mitigating these effects are crucial for the development of robust and reliable analytical methodologies.

The composition of the sample matrix is the primary source of these interferences. In environmental samples, such as wastewater or soil, a multitude of organic and inorganic substances can co-elute with this compound during chromatographic analysis. numberanalytics.com For instance, the presence of dissolved organic matter, salts, and other pollutants in water samples can significantly interfere with the analysis. numberanalytics.com Similarly, biological samples like plasma or urine are complex mixtures containing proteins, lipids, salts, and various metabolites that can cause significant matrix effects. nih.govnih.gov

Strategies for Mitigating Matrix Effects

A multi-faceted approach, encompassing sample preparation, chromatographic separation, and detection techniques, is typically employed to minimize or compensate for matrix effects.

Environmental Fate and Transformation Pathways of 2 Phenoxyethanesulfonate

Abiotic Degradation Mechanisms of 2-Phenoxyethanesulfonate in Aquatic and Atmospheric Systems

Information regarding the abiotic degradation of this compound through photolysis, hydrolysis, thermolysis, and radical-mediated oxidation is currently unavailable in published research.

Photolytic Degradation Kinetics and Quantum Yields Under Simulated Sunlight

No studies detailing the photolytic degradation kinetics or quantum yields of this compound under simulated sunlight have been identified. Such data would be crucial for understanding its persistence in sunlit surface waters and the atmosphere.

Hydrolysis and Thermolysis Under Varied Environmental Conditions

Specific data on the hydrolysis and thermolysis of this compound under different environmental conditions, such as varying pH and temperature, are absent from the scientific literature. This information is essential for predicting its stability in different aquatic environments.

Radical-Mediated Oxidation Pathways in Natural Waters (e.g., hydroxyl, sulfate (B86663) radicals)

There is no available research on the radical-mediated oxidation pathways of this compound. Understanding its reactivity with common environmental radicals like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals would be necessary to assess its transformation in natural waters.

Biotic Transformation and Biodegradation of this compound

The biological transformation and ultimate mineralization of this compound by microorganisms and their enzymatic systems have not been specifically documented.

Identification of Microbial Communities and Enzyme Systems Involved in this compound Mineralization

No studies have identified specific microbial communities or enzyme systems responsible for the mineralization of this compound. This knowledge is fundamental to understanding its potential for bioremediation.

Elucidation of Enzymatic Pathways and Key Metabolic Intermediates in this compound Biotransformation

Without studies on the biodegradation of this compound, the enzymatic pathways and key metabolic intermediates involved in its biotransformation remain unknown. This information is critical for assessing the formation of potential transformation products in the environment.

Comprehensive Search Reveals Lack of Specific Data for this compound Environmental Pathways

A thorough review of scientific literature and environmental databases has revealed a significant lack of specific empirical data for the chemical compound this compound, particularly concerning its environmental fate, degradation, sorption, and bioaccumulation as requested.

Despite extensive searches for research focused specifically on this compound, no studies were identified that provide the detailed information required to populate the requested article structure. The search included queries for comparative anaerobic versus aerobic degradation studies, adsorption and desorption isotherms, leaching potential, and bioaccumulation mechanisms.

The available scientific literature focuses on broader categories of related substances, such as secondary alkane sulfonates (SAS), linear alkylbenzene sulfonates (LAS), and alkylphenol ethoxylates. While these compounds share some structural similarities with this compound (e.g., being anionic surfactants or containing aromatic groups), their environmental behaviors are not directly transferable. For instance, studies on LAS indicate it is highly removed during aerobic wastewater treatment, but less so under anaerobic conditions. researchgate.net Similarly, research on secondary alkane sulfonates shows they can be degraded in the absence of oxygen, and their tendency to sorb to sediment increases with the length of their alkyl chains. nih.gov

However, using such information as a proxy for this compound would be speculative and would not adhere to the required focus solely on the target compound. The specific combination of the phenoxy group and the ethanesulfonate (B1225610) moiety in this compound dictates its unique physicochemical properties, which in turn govern its environmental transport, transformation, and uptake by organisms. Without direct experimental data, any discussion of its environmental fate according to the specified outline would be unsubstantiated.

Consequently, it is not possible to generate a scientifically accurate and non-speculative article that strictly adheres to the provided detailed outline for this compound based on currently available information.

Applications and Technological Relevance of 2 Phenoxyethanesulfonate

Potential Role of 2-Phenoxyethanesulfonate in Material Science and Polymer Chemistry

The structure of this compound, featuring both an aromatic ring and a sulfonate group, is characteristic of molecules used in the development of functional polymers and advanced materials. rsc.orggoogle.com Aryl ether and sulfonate groups can impart desirable properties such as thermal stability, solubility, and ion-exchange capabilities to polymers. jchemrev.com

As a Monomer or Comonomer in the Synthesis of Functional Polymers

There is no specific evidence in the reviewed literature of this compound being used as a monomer or comonomer. However, sulfonated aromatic polymers are a significant class of materials used in applications like ion-exchange resins and fuel cell membranes. advancedsciencenews.com Generally, monomers containing sulfonate groups are polymerized to create polyelectrolytes. These polymers are valued for their conductivity and hydrophilicity. It is plausible that a molecule like this compound could be chemically modified to be polymerizable, potentially contributing to the synthesis of sulfonated poly(arylene ether)s or similar structures.

Application as a Surfactant or Dispersant in Advanced Materials Formulations

The molecular structure of this compound, comprising a hydrophobic phenoxy group and a hydrophilic sulfonate group, is archetypal of an anionic surfactant. wikipedia.org Surfactants are crucial in material science for their ability to act as wetting agents, emulsifiers, and dispersants. ulprospector.com Alkyl-aryl ether sulfonates, a related class of compounds, are known for their stability in both acidic and basic conditions, making them versatile for various industrial applications, including emulsion polymerization. google.comgoogle.com

These types of surfactants can stabilize latexes during the synthesis of polymers like polyvinyl acetate. google.com While no specific data for this compound is available, its structure suggests it could theoretically function to lower surface tension in formulations for coatings, inks, or other advanced materials. ulprospector.com

Table 1: General Classes of Anionic Surfactants and Their Applications

| Surfactant Class | Common Examples | Typical Applications |

|---|---|---|

| Alkylbenzene Sulfonates | Linear Alkylbenzene Sulfonates (LAS) | Laundry detergents, cleaning agents essentialchemicalindustry.org |

| Alkyl Sulfates | Sodium Lauryl Sulfate (B86663) (SLS) | Shampoos, toothpastes, emulsifiers wikipedia.org |

| Alkyl Ether Sulfates | Sodium Laureth Sulfate (SLES) | Personal care products, detergents essentialchemicalindustry.org |

| Alkyl-Aryl Ether Sulfonates | Sulfonated Alkylphenol Ethoxylates | Emulsion polymerization, metal cleaning google.comgoogle.com |

Surface Functionalization and Coating Technologies Utilizing this compound Derivatives

The modification of surfaces to impart specific properties is a key area of materials science. evitachem.com While there are no specific examples involving this compound, photoacid generators based on aryl sulfonates are used to initiate the cationic ring-opening polymerization of monomers for creating polyester-based coatings. rsc.org This suggests that sulfonate-containing compounds can play a role in advanced coating technologies. The phenoxy group could, in theory, provide a point of attachment or interaction with various substrates.

This compound as a Potential Key Intermediate in Organic Chemical Synthesis

Chemical intermediates are foundational molecules used to build more complex and specialized chemicals. oceanicpharmachem.com

Precursor in the Synthesis of Specialty Chemicals and Agrochemicals

The synthesis of specialty chemicals often involves multi-step processes where intermediates are crucial. rsc.orgnih.gov A European patent describes how (4-hydroxyphenoxy)alkane derivatives, which are structurally similar to this compound, serve as valuable intermediates in the synthesis of a range of herbicidal compounds. googleapis.com Specifically, phenoxyalkanoic acid derivatives are a well-established class of herbicides. nih.govresearchgate.net This suggests a potential, though unconfirmed, role for this compound or its derivatives as precursors in the agrochemical industry.

Role in Industrial Processing Aids and Formulation Components

Beyond being a precursor, the inherent surfactant-like properties of this compound suggest it could be used as a processing aid or formulation component in various industries. Anionic surfactants are widely used to improve the performance and stability of products ranging from detergents to industrial lubricants. google.comessentialchemicalindustry.org However, without specific manufacturing data or research, its application in this context remains speculative.

Biochemical and Mechanistic Research Applications of this compound

The unique chemical structure of this compound, featuring both a stable sulfonate group and a phenoxy moiety, makes it a valuable tool in various biochemical and mechanistic research applications. Its properties allow scientists to investigate fundamental biological and environmental processes.

Use as a Biochemical Probe for Enzyme-Substrate Interaction Studies

In the field of enzymology, understanding the transient and dynamic interactions between an enzyme and its substrate is fundamental to elucidating catalytic mechanisms. Biochemical probes are crucial tools in these investigations, often designed as substrate analogues that can interact with an enzyme's active site but may not be processed in the same way as the natural substrate. This allows for the study of binding events and the structural dynamics of the enzyme-substrate complex. nih.govfrontiersin.org

The use of substrate analogues can help overcome the challenge of the fleeting nature of true enzyme-substrate complexes, which often have insufficient affinity to be analyzed by methods like native mass spectrometry. nih.gov By using a probe, interactions can be prolonged, facilitating detailed study. nih.gov For instance, in the study of methyltransferases, the analogue S-Adenosylvinthionine (AdoVin) is used to form a stable adduct with the substrate, which remains tightly bound to the enzyme, allowing for analysis. nih.gov

While direct studies employing this compound as a specific enzyme probe are not extensively documented in the provided context, its structure suggests potential applications. It could serve as a non-reactive analogue for enzymes that process aromatic sulfonates or ether-containing compounds. Researchers could use it to:

Investigate Binding Affinity: By measuring the binding of this compound to a target enzyme, researchers can quantify the forces and interactions that contribute to substrate recognition.

Elucidate Active Site Geometry: Techniques like X-ray crystallography or NMR spectroscopy could be used with this compound bound to an enzyme to map the active site's architecture. High-resolution relaxometry experiments, for example, can probe critical structural and dynamic features of substrate binding sites. frontiersin.org

Study Conformational Changes: The binding of a substrate or a probe can induce conformational changes in an enzyme. Spectroscopic techniques can monitor these changes when this compound is introduced, providing insight into the catalytic cycle.

The selection of an appropriate probe is critical, as the probe's reaction should be representative of a specific enzyme's activity only under particular experimental conditions. nih.gov

Table 1: Examples of Biochemical Probes for Enzyme-Substrate Interaction Studies (This table is illustrative and based on general principles of biochemical probes)

| Probe Compound | Target Enzyme Class | Research Application |

| Phenacetin | Cytochrome P450 (CYP1A2) | In vitro drug interaction studies. nih.gov |

| S-mephenytoin | Cytochrome P450 (CYP2C19) | In vitro drug interaction studies. nih.gov |

| Testosterone | Cytochrome P450 (CYP3A4) | In vitro drug interaction studies. nih.gov |

| S-Adenosylvinthionine | Methyltransferases | Forms stable adducts for mass spectrometry analysis. nih.gov |

Exploration in Fundamental Microbial Metabolism and Pathway Elucidation

Microbes possess a vast and diverse metabolic capacity, enabling them to break down a wide array of chemical compounds, including xenobiotics—substances foreign to an organism's normal metabolism. nih.gov The study of how microbes metabolize such compounds is crucial for understanding biogeochemical cycles, bioremediation, and the interaction between gut microbiota and foreign substances. nih.govnih.gov

Microbial metabolism can be broadly categorized based on how the organism obtains carbon:

Autotrophic: Carbon is obtained from carbon dioxide. wikipedia.org

Heterotrophic: Carbon is obtained from organic compounds. wikipedia.org

This compound can serve as a model xenobiotic compound for exploring the metabolic pathways in various microorganisms. As a sulfonated aromatic compound, its degradation likely involves specialized enzymatic machinery. Research in this area would focus on:

Identifying Catabolic Genes and Enzymes: Scientists can expose microbial cultures to this compound as a sole carbon or sulfur source to select for and identify strains capable of its degradation. Subsequent genetic analysis can pinpoint the specific genes and enzymes responsible for cleaving the ether bond and desulfonating the molecule.

Elucidating Degradation Pathways: By analyzing the metabolic intermediates and end products, researchers can map the step-by-step pathway of this compound breakdown. This could involve initial cleavage of the ether linkage, followed by hydroxylation of the aromatic ring and subsequent ring cleavage, a common strategy in the microbial degradation of aromatic compounds. nih.gov

Understanding Electron Acceptor Processes: The degradation of organic compounds is linked to respiration, where electrons are transferred to a terminal electron acceptor. Depending on the microbe and environmental conditions, this could involve aerobic respiration (using oxygen) or anaerobic respiration, using alternative acceptors like nitrate (B79036) or sulfate. wikipedia.orgracoman.com Studying the degradation of this compound under different oxygen conditions can reveal the versatility of microbial metabolic strategies. wikipedia.org

The gut microbiome, for instance, is known to metabolize a variety of compounds, altering their bioavailability and potential effects. nih.govnih.gov Understanding how a compound like this compound is processed by gut microbes could provide insights into the broader metabolism of sulfonated xenobiotics.

Environmental Engineering Applications with Mechanistic Insights

In environmental engineering, the removal of persistent organic pollutants from water is a significant challenge. This compound serves as a relevant model compound for developing and understanding the mechanisms behind remediation technologies for sulfonated organic pollutants.

As a Model Compound for Studies on Sulfonated Organic Pollutant Removal and Remediation Strategies

Sulfonated organic compounds are found in various industrial effluents and can be persistent in the environment. Using this compound as a model pollutant allows for controlled laboratory studies to test the efficacy of different remediation techniques, such as adsorption and advanced oxidation processes. nih.govekb.eg

Adsorption is a widely used technique for removing pollutants from water, where contaminants accumulate on the surface of an adsorbent material. nih.govnumberanalytics.com Studies using this compound can help in:

Screening Adsorbent Materials: Different materials like activated carbon, nanomaterials, and bio-wastes can be tested for their capacity to adsorb this compound. ekb.eg

Optimizing Removal Conditions: The efficiency of adsorption is influenced by factors like pH, temperature, and the concentration of the pollutant. numberanalytics.com Using a model compound allows for the systematic optimization of these parameters.

Evaluating Bioremediation Potential: In biological wastewater treatment systems, microorganisms are used to degrade organic contaminants. racoman.comsamcotech.com this compound can be used as a target compound to assess the effectiveness of specific microbial consortia in activated sludge or biofilm reactors at breaking down sulfonated aromatics. racoman.comsamcotech.com For instance, in anaerobic digestion, microbes break down organic matter in the absence of oxygen. samcotech.com

Understanding Its Role in Wastewater Treatment Processes and Adsorption Mechanisms

Wastewater treatment involves multiple stages to remove various contaminants. racoman.com The behavior of specific pollutants like this compound within these processes provides valuable mechanistic insights.

During wastewater treatment, coagulation is often a primary step where chemicals are added to cause suspended particles to clump together for easier removal. enva.com While coagulation is effective for particulate matter, dissolved organic compounds like this compound require different removal mechanisms, primarily adsorption and biological degradation. ekb.egenva.com

The adsorption of a compound onto a surface is governed by several mechanisms:

Physical Adsorption (Physisorption): This is a reversible process based on weak intermolecular forces, such as van der Waals forces. numberanalytics.com

Chemical Adsorption (Chemisorption): This involves the formation of stronger chemical bonds between the pollutant and the adsorbent surface and is typically irreversible. numberanalytics.com

Other Interactions: Mechanisms like electrostatic attraction, hydrophobic interactions, anion exchange, and ligand exchange also play a crucial role, especially for charged or functionalized molecules like this compound. nih.gov

By studying the adsorption of this compound, researchers can determine which of these mechanisms are dominant for sulfonated aromatic compounds. For example, the negatively charged sulfonate group will strongly influence electrostatic interactions with charged adsorbent surfaces. The phenoxy group provides a hydrophobic character that can contribute to removal via hydrophobic interactions.

Table 2: Key Adsorption Mechanisms in Water Treatment

| Adsorption Mechanism | Description | Relevance to this compound |

| Electrostatic Attraction | Attraction between a charged pollutant and an oppositely charged adsorbent surface. nih.gov | The negatively charged sulfonate group can be attracted to positively charged sites on an adsorbent. |

| Hydrophobic Interaction | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. nih.gov | The aromatic phenoxy group is hydrophobic and can be adsorbed onto nonpolar surfaces. |

| Anion Exchange | Anions in solution are exchanged for anions on the surface of the adsorbent. nih.gov | The sulfonate anion could be removed via exchange with other anions on a functionalized resin or material. |

| Ligand Exchange | A ligand in solution displaces a ligand coordinated to a metal center on the adsorbent surface. nih.gov | The oxygen atoms of the sulfonate or ether group could potentially act as ligands. |

Emerging Research Frontiers and Future Directions for 2 Phenoxyethanesulfonate

Integration of Artificial Intelligence and Machine Learning in 2-Phenoxyethanesulfonate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools offer the ability to process vast datasets, identify complex patterns, and make predictions that can accelerate the pace of discovery and development.

Predictive modeling, powered by AI and ML algorithms, is a key area of future research. By analyzing the fundamental properties of this compound, these models can forecast its reactivity under various conditions, helping to design more efficient synthetic routes. Furthermore, predictive models can simulate the environmental fate of this compound, assessing its persistence, and potential for bioaccumulation. This foresight is crucial for developing environmentally benign applications and for managing any potential ecological impact.

Novel Sustainable Synthetic Routes to this compound

A significant push in modern chemistry is the development of sustainable and environmentally friendly manufacturing processes. Research into the synthesis of this compound is increasingly focused on "green" chemistry principles to minimize waste, reduce energy consumption, and use renewable resources.

Biocatalysis, which uses enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Researchers are exploring the use of specific enzymes for the synthesis of this compound, which could lead to milder reaction conditions and higher yields. Chemoenzymatic approaches, which combine biological and chemical catalysts, are also being investigated to create more efficient and sustainable synthetic pathways.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, presents numerous advantages for the production of this compound. This technology allows for better control over reaction parameters, leading to improved safety, higher yields, and greater consistency. Continuous processing can also be more easily scaled up for industrial production and can reduce the environmental footprint of the manufacturing process.

Advanced Mechanistic Investigations of this compound Transformations

A fundamental understanding of how this compound behaves in chemical reactions is essential for controlling its transformations and designing new applications. Advanced analytical techniques and computational methods are being employed to probe the detailed mechanisms of its reactions. These investigations can reveal the intricate steps involved in its synthesis and degradation, providing valuable insights that can be used to optimize reaction conditions and develop new catalytic systems.

In Situ and Operando Spectroscopic Studies of Reaction Intermediates

Understanding the synthesis and transformation of this compound requires deep insight into the transient species that form and disappear during a reaction. In situ and operando spectroscopy are powerful methodologies for gaining this knowledge by monitoring the chemical system under actual reaction conditions. mdpi.comnih.govrsc.org These techniques provide a direct window into the catalyst's state and the identity of reaction intermediates, which is crucial for optimizing reaction pathways and improving yields. nih.govosaka-u.ac.jp

In situ studies analyze a catalyst or reaction mixture in a controlled environment that mimics reaction conditions, while operando (meaning "working") spectroscopy goes a step further by simultaneously measuring catalytic activity and spectroscopic data. csic.es This dual approach allows for direct correlation between specific structural features of the catalyst or the presence of an intermediate with the observed reaction rate and selectivity. csic.esscispace.com

For this compound, these techniques could be applied to:

Elucidate Synthesis Mechanisms: During the sulfonation of phenoxyethanol (B1677644) or related precursors, techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy can identify key intermediates. csic.es For example, the formation and consumption of transient sulfonate esters or carbocation intermediates could be tracked in real-time. researchgate.net

Investigate Degradation Pathways: When studying the environmental fate of this compound, operando spectroscopy can help identify the initial products of oxidative or hydrolytic cleavage, revealing which bonds (e.g., the ether linkage versus the C-S bond) are most susceptible to breaking.

The table below illustrates the potential application of these techniques to identify key vibrational modes of interest during the synthesis of this compound.

| Potential Intermediate/Species | Spectroscopic Technique | Potential Vibrational Mode (cm⁻¹) & Assignment | Significance |

| Phenoxyethanol (Reactant) | FTIR/Raman | ~3400 (O-H stretch), ~1240 (Ar-O-C stretch) | Tracking consumption of starting material. |

| Sulfonating Agent (e.g., SO₃) | Raman | ~1390 (S=O symmetric stretch) | Monitoring the active sulfonating species. |

| Transient Sulfonate Ester | FTIR | ~1350 & ~1170 (O-SO₂-O stretches) | Identifying a key intermediate prior to rearrangement or hydrolysis. |

| This compound (Product) | FTIR/Raman | ~1180 & ~1040 (SO₃⁻ stretches), ~1240 (Ar-O-C stretch) | Confirming product formation and tracking its concentration. researchgate.net |

This table is illustrative and presents hypothetical data based on known spectroscopic correlations for functional groups.

Utilization of Advanced Mass Spectrometry Techniques for Complex Pathway Elucidation

While spectroscopy identifies functional groups, mass spectrometry (MS) provides detailed information on the molecular weight and structure of intermediates and byproducts. mdpi.com Advanced MS techniques, particularly tandem mass spectrometry (MS/MS or MSⁿ), are indispensable for untangling complex reaction pathways. chromatographyonline.com These methods involve isolating an ion of interest and fragmenting it to produce a characteristic pattern, which serves as a structural fingerprint. mdpi.comchromatographyonline.com

The application of high-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions with high confidence, which is critical for identifying unknown compounds in a complex mixture. mdpi.com Techniques like ion tree experiments, where multiple generations of fragment ions are analyzed (MSⁿ), can provide the ultimate structural detail for a molecule. nih.gov

For research on this compound, advanced MS could be used to:

Map Reaction Networks: In the synthesis process, numerous side-products can form, such as isomers, over-sulfonated products, or products from ether cleavage. A combination of liquid chromatography and HRMS (LC-HRMS) can separate these components and provide tentative identifications. nih.gov

Characterize Degradation Products: When assessing the biodegradability or chemical degradation of this compound, LC-MS/MS can identify metabolites or breakdown products at very low concentrations, helping to construct a complete degradation pathway. casss.org

Expanding the Scope of this compound-Based Materials and Technologies

The unique combination of an aromatic ring, a flexible ether linkage, and a hydrophilic sulfonate group makes this compound an attractive building block for new functional materials.

Development of Smart Materials and Responsive Systems Incorporating this compound

Smart materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. e3s-conferences.orgjchemrev.comfrontiersin.org These materials are at the forefront of innovation in fields ranging from drug delivery to soft robotics. jchemrev.comunizar-csic.es

By incorporating this compound as a monomer or functional group into polymers, it is possible to create novel responsive systems.

pH-Responsive Polymers: The sulfonic acid group is strongly acidic, meaning it remains ionized (negatively charged) over a wide pH range. This property can be used to create hydrogels that swell or shrink dramatically in response to changes in ionic strength rather than pH itself.

Surfactant Systems: The amphiphilic nature of this compound suggests its potential use in creating stimuli-responsive colloidal systems. For instance, its assembly with a photosensitive cationic surfactant could lead to emulsions that can be broken or formed using light. unizar-csic.es

| Material Type | Incorporated Unit | Stimulus | Potential Application |

| Hydrogel | Poly(acrylamide-co-2-phenoxyethyl sulfonate) | Ionic Strength / Salt Concentration | Controlled release systems, sensors. |

| Responsive Façade Coating | Polymer containing this compound | Temperature / Humidity | Self-cleaning surfaces, adaptive thermal insulation. betterpros.com |

| Colloidal Emulsion | This compound as surfactant | Light (with photosensitive counter-ion) | Targeted delivery, microfluidic control. unizar-csic.es |

This table provides hypothetical examples of smart materials that could be developed.

Application in Nanomaterials, Composites, and Advanced Membranes

The development of advanced membranes and composites often relies on the precise tuning of surface chemistry and structural properties at the nanoscale. nih.gov Nanomaterials can be incorporated into a membrane matrix to improve properties like permeability, selectivity, and resistance to fouling. mdpi.commdpi.com

This compound can serve as a valuable component in this field:

Surface Modification: The sulfonate group can be used to functionalize the surface of nanoparticles (e.g., silica, titania) or membrane polymers. mdpi.commdpi.com This imparts high hydrophilicity, which is known to reduce the fouling of membranes by proteins and other organic matter during water treatment.

Ion-Exchange Membranes: Polymers derived from this compound could be used to fabricate ion-exchange membranes for applications in desalination, electrodialysis, or fuel cells. The sulfonic acid groups provide the fixed negative charges necessary for cation transport.

Nanocomposites: Incorporating this compound-functionalized nanomaterials into a polymer matrix can create nanocomposites with enhanced mechanical strength and tailored surface properties. nih.gov The phenoxy group can improve compatibility with aromatic polymer matrices.

Holistic Environmental Assessment Methodologies for this compound

As with any chemical, a thorough understanding of its environmental impact is crucial for sustainable development and responsible application.

Life Cycle Assessment (LCA) Approaches for Environmental Footprint Evaluation

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. europa.euecochain.com This "cradle-to-grave" or "cradle-to-gate" approach provides a holistic view of the environmental footprint, considering everything from raw material extraction to manufacturing, use, and final disposal. sgs.comfibenol.com

An LCA for this compound would involve:

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries (e.g., from precursor chemicals to the factory gate). fibenol.com

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the life cycle. ecochain.com

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inventory data. europa.eu This involves classifying emissions and resource use into specific impact categories.

Interpretation: Analyzing the results to identify the main drivers of the environmental footprint and opportunities for improvement. fibenol.com